1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene
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Overview
Description
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9BrClFO. It is a derivative of benzene, substituted with bromine, chlorine, fluorine, and an isopropoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of benzene derivatives. The process may involve:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst like iron (Fe).
Chlorination: Addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor.
Isopropoxylation: Addition of an isopropoxy group using isopropyl alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of new benzene derivatives with different substituents.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated compounds or alcohols.
Scientific Research Applications
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in chemical reactions, interacting with various molecular targets and pathways. The presence of multiple halogen atoms and an isopropoxy group allows for diverse reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-5-fluoro-4-isopropoxybenzene
- 1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
- p-Bromofluorobenzene
Uniqueness
1-Bromo-4-chloro-5-fluoro-2-isopropoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, fluorine, and an isopropoxy group allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H9BrClFO |
---|---|
Molecular Weight |
267.52 g/mol |
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-7(11)8(12)3-6(9)10/h3-5H,1-2H3 |
InChI Key |
VTKRRXUWTOKGDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Br)F)Cl |
Origin of Product |
United States |
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